molecular formula C14H16FNO2 B14175088 4'-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone CAS No. 59921-94-7

4'-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone

Cat. No.: B14175088
CAS No.: 59921-94-7
M. Wt: 249.28 g/mol
InChI Key: INRNFRNDWDRRMU-UHFFFAOYSA-N
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Description

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone is a chemical compound with the molecular formula C14H16FNO2 and a molecular weight of 249.31 g/mol This compound features a pyrrolidinyl group attached to a butyrophenone backbone, with a fluorine atom at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone typically involves the following steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized from various cyclic or acyclic precursors.

    Attachment to the Butyrophenone Backbone: The pyrrolidinyl group is then attached to the butyrophenone backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group is known to enhance the compound’s binding affinity to certain proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone is unique due to its specific structural features, including the presence of both a fluorine atom and a pyrrolidinyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

59921-94-7

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-2-one

InChI

InChI=1S/C14H16FNO2/c15-12-7-5-11(6-8-12)13(17)3-1-9-16-10-2-4-14(16)18/h5-8H,1-4,9-10H2

InChI Key

INRNFRNDWDRRMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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